molecular formula C21H23N3O5S B6477938 methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate CAS No. 2640821-20-9

methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate

Cat. No.: B6477938
CAS No.: 2640821-20-9
M. Wt: 429.5 g/mol
InChI Key: PAXZVKYVIXATRI-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate (CAS 2640821-20-9) is a chemical compound with the molecular formula C21H23N3O5S and a molecular weight of 429.49 g/mol . This research chemical is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel inhibitors targeting carbonic anhydrase (CA) isoforms. The compound features a sulfamoylphenyl scaffold, which is recognized as a fundamental pharmacophore in carbonic anhydrase inhibitors (CAIs), as it is responsible for coordinating with the zinc ion in the enzyme's active site . Recent scientific literature highlights that structurally related sulfamoylphenyl pyrazole derivatives have demonstrated promising inhibitory activity against cancer-related human carbonic anhydrase isoforms, such as hCA IX and hCA XII . These membrane-bound enzymes are highly expressed in various solid tumors under hypoxic conditions and are considered important therapeutic targets for cancer . The specific structural configuration of this methyl benzoate derivative makes it a valuable compound for researchers investigating the structure-activity relationships (SAR) of CAIs and exploring new oncological therapeutic strategies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for any form of human use.

Properties

IUPAC Name

methyl 4-methoxy-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-24-18(11-12-22-24)16-6-4-15(5-7-16)10-13-23-30(26,27)20-14-17(21(25)29-3)8-9-19(20)28-2/h4-9,11-12,14,23H,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXZVKYVIXATRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. It features a methoxy group, a sulfamoyl group, and a pyrazole derivative, which are significant in medicinal chemistry. The compound's molecular formula is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 429.5 g/mol .

Chemical Structure

The structural complexity of this compound enhances its reactivity and biological potential. The presence of the sulfamoyl group allows for participation in nucleophilic substitution reactions, while the methoxy group can engage in electrophilic aromatic substitutions .

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer properties. This compound may inhibit specific enzymes involved in cancer pathways, although detailed mechanistic studies are required to elucidate these interactions fully. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and A549 .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target Cell Line
Compound A5.85MCF-7
Compound B4.53A549
Methyl 4-methoxy...TBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Similar compounds have demonstrated the ability to modulate signaling pathways associated with inflammatory responses, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with analogous structures have shown effectiveness against various bacterial strains, indicating that this compound could be explored further for its potential as an antimicrobial agent .

Mechanistic Studies

Understanding the mechanisms behind the biological activities of this compound involves biochemical assays and computational modeling. These studies aim to predict binding affinities to biological targets and elucidate the pathways through which these compounds exert their effects .

Case Studies

Recent research has highlighted several case studies where pyrazole derivatives have been tested for their biological activities:

  • Case Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for anticancer activity against multiple cell lines, revealing IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Inflammatory Pathway Modulation : Another study investigated how certain derivatives affected TNF-alpha levels in inflammatory models, indicating potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The following compounds are compared based on core motifs, substituents, and intermolecular interactions:

Compound Name / ID Core Structure Key Substituents Functional Groups Intermolecular Interactions
Target Compound Pyrazole 1-Methyl, 5-(4-ethylphenyl-sulfamoyl), 3-(methyl 4-methoxybenzoate) Sulfamoyl, ester, methoxy Potential N–H···O, C–H···π, π–π stacking
5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate () Pyrazole 1-Tolylsulfonyl, 3-tolylsulfonate Sulfonyl, sulfonate ester C–H···π, π–π stacking (4.06–4.14 Å)
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate () Pyrazole 4-Tolylsulfanyl, 2-phenyl, 3-methoxyacetate Sulfanyl, ester, methoxy Likely hydrophobic interactions
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate () Pyrazole 4-Tolylsulfanyl, 2-phenyl, 3-difluorobenzoate Sulfanyl, ester, fluoro Fluorine-mediated dipole interactions
Key Observations:
  • Sulfamoyl vs. Sulfonyl/Sulfanyl: The target’s sulfamoyl group (NHSO₂) enables dual hydrogen-bonding (donor and acceptor), unlike sulfonyl (SO₂, strong acceptor only) or sulfanyl (S–, nonpolar) .
  • Linker Flexibility : The ethyl spacer in the target compound reduces steric strain compared to direct aryl attachments in analogues.
  • Ester Variations : The target’s methyl 4-methoxybenzoate ester is more electron-deficient than methoxyacetate () or difluorobenzoate (), affecting hydrolysis rates and solubility.

Physicochemical Properties

  • Solubility : The sulfamoyl group in the target compound may enhance aqueous solubility relative to sulfanyl derivatives (), but the methoxybenzoate ester increases lipophilicity compared to sulfonate esters ().
  • Crystal Packing : highlights π–π interactions (4.06–4.14 Å) and C–H···π contacts stabilizing its lattice. The target’s ethyl linker may reduce π–π overlap but introduce weaker C–H···O interactions via the sulfamoyl group .
  • Thermal Stability : Sulfonate esters () typically exhibit higher thermal stability than sulfamoyl or sulfanyl analogues due to stronger ionic interactions.

Preparation Methods

Sulfamoylation of Methyl 4-Methoxy-3-Chlorobenzoate

The sulfamoyl group is introduced via nucleophilic substitution using sodium amino sulfinate (H2N–SO2–Na) under catalytic conditions. Adapted from CN105439915A, the reaction proceeds as follows:

Procedure :

  • Reactants : Methyl 4-methoxy-3-chlorobenzoate (1 eq), sodium amino sulfinate (1.05–1.2 eq).

  • Catalyst : Cuprous bromide (0.05–0.1 eq).

  • Solvent : Tetrahydrofuran (THF) or toluene.

  • Conditions : 45–60°C for 10–14 hours under reflux.

Mechanism :
The chloride substituent at the 3-position is displaced by the sulfamoyl group (–SO2–NH2) via an SN2 mechanism, facilitated by cuprous bromide’s catalytic activity.

Workup :
Post-reaction, activated carbon decolorizes the mixture, followed by filtration to remove catalysts and byproducts (e.g., NaCl). The filtrate is concentrated under reduced pressure and vacuum-dried at 60°C.

Yield : 94–96%.

Alternative Pathway: Chlorosulfonation and Amination

A two-step approach involves:

  • Chlorosulfonation : Treating methyl 4-methoxybenzoate with chlorosulfonic acid to form methyl 4-methoxy-3-chlorosulfonylbenzoate.

  • Amination : Reacting the chlorosulfonyl intermediate with aqueous ammonia to yield the sulfamoyl derivative.

Synthesis of 4-(1-Methyl-1H-Pyrazol-5-yl)Benzaldehyde

Procedure :

  • Reactants : 4-Bromobenzaldehyde, 1-methyl-1H-pyrazole-5-boronic acid.

  • Conditions : Suzuki-Miyaura coupling using Pd(PPh3)4, Na2CO3, and a 1,4-dioxane/water solvent system at 80°C.

Mechanism :
A palladium-catalyzed cross-coupling installs the pyrazole ring at the 4-position of the benzaldehyde.

Reductive Amination to Phenethylamine

Procedure :

  • Reactants : 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde, nitromethane.

  • Conditions : Henry reaction followed by hydrogenation (H2, Pd/C) to reduce the nitro group to an amine.

Yield : 85–90%.

Coupling via Sulfonamide Formation

Procedure :

  • Sulfonyl Chloride Activation : React methyl 4-methoxy-3-sulfamoylbenzoate with thionyl chloride (SOCl2) to generate the sulfonyl chloride intermediate.

  • Amine Coupling : Add 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine dropwise to the sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Conditions :

  • Temperature: 0–5°C initially, then room temperature.

  • Reaction Time: 4–6 hours.

Workup :
Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via column chromatography (SiO2, ethyl acetate/hexane).

Yield : 88–92%.

Optimization of Reaction Conditions

Catalyst Screening for Sulfamoylation

Cuprous bromide outperforms alternatives (e.g., CuI, CuCl) in CN105439915A, achieving 94.5% yield at 60°C. Lower temperatures (45°C) reduce byproducts but prolong reaction times.

Solvent Effects on Pyrazole Coupling

Polar aprotic solvents (THF, DMF) enhance Suzuki-Miyaura coupling efficiency, while toluene minimizes side reactions during sulfamoylation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Conditions :

  • Mobile Phase : Water/methanol (70:30).

  • Wavelength : 240 nm.

  • Retention Time : 8.2 minutes (purity >99.5%).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, SO2NH), 7.89–7.45 (m, 4H, aromatic), 6.32 (s, 1H, pyrazole), 3.92 (s, 3H, OCH3), 3.85 (s, 3H, NCH3).

Challenges and Alternative Approaches

Sulfamoyl Group Instability

Exposure to acidic or basic conditions may hydrolyze the sulfonamide. Mitigation strategies include using anhydrous solvents and neutral pH buffers during workup.

Pyrazole Regioselectivity

Unwanted regioisomers (e.g., 1-methyl-1H-pyrazol-3-yl) may form during cyclization. Employing sterically hindered boronic acids improves selectivity .

Q & A

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Process :
  • Batch Size : Limit to 10 g per batch to maintain reaction control.
  • In-Line Monitoring : Use FTIR to track reaction progress and halt at ~95% conversion .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Analysis Framework :

Cell Line Validation : Check for mycoplasma contamination and authenticate cell lines via STR profiling.

Metabolic Activity : Measure ATP levels (CellTiter-Glo) to distinguish cytotoxicity from cytostasis .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Tools :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism).
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .

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